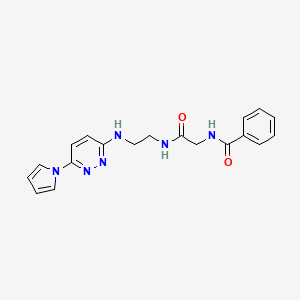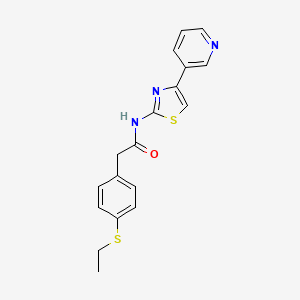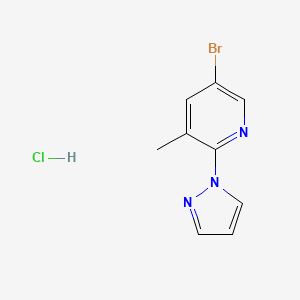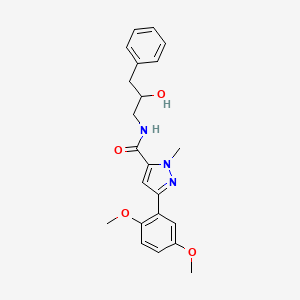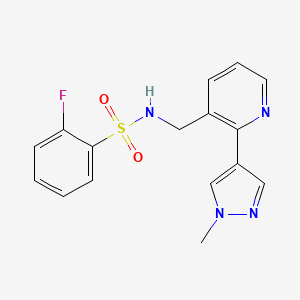![molecular formula C18H21BrN6O2 B2514689 8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione CAS No. 304880-17-9](/img/no-structure.png)
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione is a useful research compound. Its molecular formula is C18H21BrN6O2 and its molecular weight is 433.31. The purity is usually 95%.
BenchChem offers high-quality 8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been utilized in the synthesis of new pyrazoles, showcasing its role as a precursor in generating novel derivatives with potential biological activities. For instance, new substituted pyrazoles were obtained via the reaction of a starting material that can be structurally related to the compound , with various hydrazines. The structures of these new compounds were determined by spectroscopic methods, indicating the compound's utility in synthesizing structurally complex molecules (Cetin, 2017).
Antimicrobial Activity
Research has also explored the antimicrobial properties of derivatives similar to the compound. For example, novel succinimide derivatives have shown significant in vitro antifungal activities, highlighting the potential of these compounds in developing new antifungal agents (Cvetković et al., 2019).
Structural Analysis
The crystal structure of closely related compounds has been determined by single crystal X-ray diffraction, providing insight into their molecular conformations and the presence of intramolecular hydrogen bonds. This type of analysis is crucial for understanding the compound's chemical behavior and potential reactivity (Ismiyev et al., 2015).
Electrocatalytic Applications
The electrocatalytic cyclization of compounds bearing structural similarities has led to the selective formation of substituted dihydrofurans, showcasing the compound's potential in electrochemical synthesis applications (Elinson et al., 2021).
Propriétés
Numéro CAS |
304880-17-9 |
|---|---|
Nom du produit |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
Formule moléculaire |
C18H21BrN6O2 |
Poids moléculaire |
433.31 |
Nom IUPAC |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C18H21BrN6O2/c1-3-4-5-10-25-14-15(24(2)18(27)22-16(14)26)21-17(25)23-20-11-12-6-8-13(19)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,21,23)(H,22,26,27)/b20-11+ |
Clé InChI |
OFLGEOJVJWWQBH-RGVLZGJSSA-N |
SMILES |
CCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



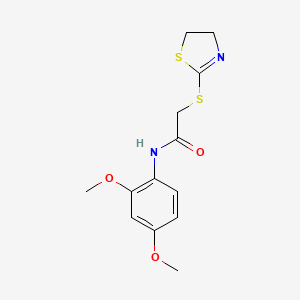
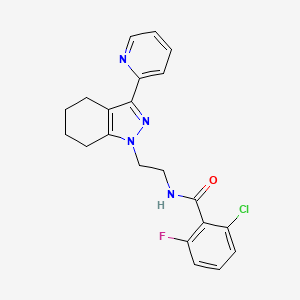
![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)
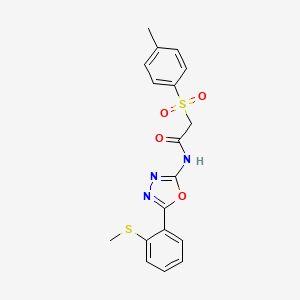
![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)
